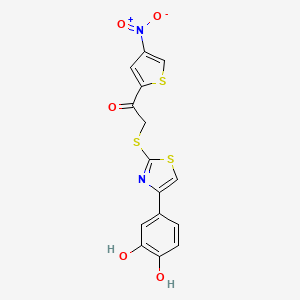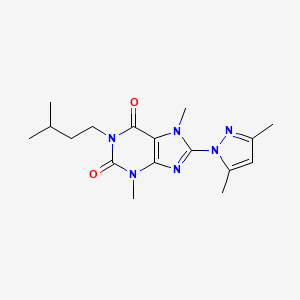
3-((4-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in several areas of study.
Scientific Research Applications
Antiulcer Agents Development
Research on compounds structurally similar to 3-((4-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine has led to the identification of potential successors to existing antiulcer agents. For instance, studies have explored the gastric antisecretory and cytoprotective properties of substituted imidazo[1,2-a]pyridines and analogues. These compounds demonstrate pharmacological profiles comparable to those of known antiulcer drugs, highlighting their potential in treating ulcerative conditions. Investigations into the pharmacodynamics and metabolism of these compounds have provided insights into their mechanism of action, including their conversion to the thiocyanate anion, a major metabolite contributing to their therapeutic effects (Kaminski et al., 1987).
Heterocyclic Compound Synthesis
The development of heterocyclic compounds incorporating the pyridine motif is a significant area of research. These compounds exhibit a wide range of biological activities, making them valuable in pharmaceutical applications. For example, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-c]cinnolines introduces a new heterocyclic system, showcasing the versatility of pyridine derivatives in accessing novel pharmacophores. This research underscores the potential of such compounds in the discovery of new drugs and therapeutic agents (Artemov et al., 1998).
Anticancer Agent Synthesis
The exploration of pyridazine derivatives for anticancer applications has led to the development of compounds with significant antitumor activity. These efforts have resulted in the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which have been evaluated as potential anticancer agents. The synthesis routes and biological studies of these compounds offer promising avenues for the development of novel treatments for cancer (Temple et al., 1987).
Antimicrobial Activity
Research into the antimicrobial properties of pyridazine derivatives has yielded compounds with potent activity against various pathogens. The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to the development of compounds with significant antimicrobial efficacy, exemplifies the potential of pyridazine derivatives in addressing antibiotic resistance. This research contributes to the ongoing search for new antimicrobial agents capable of combating resistant bacterial strains (Bayrak et al., 2009).
properties
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13-5-7-14(8-6-13)12-21-17-10-9-16(19-20-17)15-4-2-3-11-18-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEUCVIUQBRVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2972629.png)
![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2972631.png)
![(Z)-methyl 2-(6-fluoro-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2972632.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2972634.png)
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2972636.png)







